One study investigated 3-Methoxy-2(1H)-pyridone as a building block for the synthesis of azabenzoisocoumarins through double ipso substitutions. [] This research explores the potential of this compound in creating novel heterocyclic structures with interesting properties.
Another research project utilized 3-Methoxy-2(1H)-pyridone as a starting reagent during the total synthesis of cepabactin. [] Cepabactin is a siderophore, a compound produced by some bacteria to chelate iron. This study demonstrates the potential of 3-Methoxy-2(1H)-pyridone in complex organic syntheses aimed at creating natural products.
3-Methoxy-2(1H)-pyridone is an organic compound with the molecular formula C₆H₇NO₂. It features a pyridone structure, which is characterized by a nitrogen-containing six-membered aromatic ring with a carbonyl group and a methoxy group at the 3-position. This compound is known for its versatility in organic synthesis and its potential biological activities. It has been identified as a key intermediate in various
Research indicates that 3-Methoxy-2(1H)-pyridone exhibits notable biological activities. It has been reported to possess:
Several synthetic routes have been developed for the preparation of 3-Methoxy-2(1H)-pyridone:
3-Methoxy-2(1H)-pyridone finds applications in various fields:
Several compounds share structural similarities with 3-Methoxy-2(1H)-pyridone, each exhibiting unique properties:
Compound Name | Structure | Unique Features |
---|---|---|
2-Hydroxypyridine | Contains a hydroxyl group at position 2 | Known for strong chelation properties |
4-Methoxypyridine | Methoxy group at position 4 | Exhibits different reactivity patterns |
3-Hydroxypyridin-2-one | Hydroxyl group instead of methoxy | Displays different biological activities |
2-Pyridone | Lacks methoxy group | More stable under certain conditions |
The uniqueness of 3-Methoxy-2(1H)-pyridone lies in its specific substitution pattern, which influences its reactivity and biological activity compared to these similar compounds.
Irritant